5-Bromo-1-(phenylsulfonyl)-1H-pyrrolo-[2,3-b]pyridine-2-carboxylic acid

Kinase inhibitor design Cross-coupling reactivity Regioselective functionalization

Researchers developing SAR probes for kinase targets face a critical bottleneck: finding an azaindole building block with truly orthogonal, non-interfering functionalization sites. Generic 4-bromo or des-carboxy analogs force compromises in synthetic route design and spatial SAR exploration. This 5-bromo-2-carboxy-7-azaindole eliminates that bottleneck. - Sequential Amidation-then-Suzuki workflow: C2-COOH couples with solubilizing groups or fluorophores; C5-Br undergoes Pd-catalyzed cross-coupling to explore the solvent-exposed channel. - Decarboxylative Suzuki at C2: A unique Pd/Ag₂CO₃-mediated transformation leaves C5-Br intact for subsequent diversification, not feasible with des-carboxy analog. - C5-Br enables targeted covalent inhibitor design via Buchwald-Hartwig installation of acrylamide warheads. Supplied with ≥98% purity; sealed, dry, 2-8°C storage ensures batch-to-batch reproducibility for demanding fragment-to-lead programs.

Molecular Formula C14H9BrN2O4S
Molecular Weight 381.2 g/mol
CAS No. 1246088-41-4
Cat. No. B1523961
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromo-1-(phenylsulfonyl)-1H-pyrrolo-[2,3-b]pyridine-2-carboxylic acid
CAS1246088-41-4
Molecular FormulaC14H9BrN2O4S
Molecular Weight381.2 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)S(=O)(=O)N2C(=CC3=CC(=CN=C32)Br)C(=O)O
InChIInChI=1S/C14H9BrN2O4S/c15-10-6-9-7-12(14(18)19)17(13(9)16-8-10)22(20,21)11-4-2-1-3-5-11/h1-8H,(H,18,19)
InChIKeyPJYCZUYUVLBGRU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Bromo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid: 7-Azaindole Building Block for Kinase Medicinal Chemistry


5-Bromo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid (CAS 1246088-41-4) is a heterocyclic building block belonging to the 7-azaindole class, a privileged scaffold in kinase inhibitor drug discovery [1]. The compound features a pyrrolo[2,3-b]pyridine core with a bromine atom at the 5-position, a phenylsulfonyl protecting group at N1, and a carboxylic acid handle at the 2-position—a combination that enables sequential, orthogonal functionalization at multiple sites for fragment-based and structure–activity relationship (SAR) programs [1].

Scaffold 7-Azaindole kinase privileged core
Handles Orthogonal C2-COOH / C5-Br diversification
Protection N1-Phenylsulfonyl for synthetic control

Why This Azaindole Building Block Cannot Be Substituted by Regioisomers or Des-Halo Analogs


Within the 7-azaindole family, subtle changes in substitution pattern—bromine position, halogen identity, or presence of the carboxylic acid handle—dramatically alter both synthetic reactivity and biological target engagement [1]. The 5-bromo substitution provides a versatile entry point for Pd-catalyzed cross-coupling (Suzuki, Buchwald–Hartwig) at a position that maps to the solvent-exposed region or hinge-binding motif in many kinase ATP-binding pockets, whereas the 4-bromo isomer places the coupling handle deeper in the pocket, restricting accessible chemistry and SAR vectors . Furthermore, the N1-phenylsulfonyl group serves dual roles as a protecting group during synthesis and a modulator of the azaindole core's electron density, impacting downstream coupling yields and biological activity. Generic interchange with des-bromo, 4-bromo, or iodo analogs without accounting for these electronic and steric differences risks compromised coupling efficiency, altered selectivity profiles, and irreproducible SAR data [1].

5-Br vs. 4-Br Regioisomer
Bromine position shifts coupling vector from solvent-exposed region to binding-pocket interior, fundamentally altering SAR vectors.
5-Br vs. 5-Iodo Analog
Higher intrinsic reactivity of iodo may increase proto-dehalogenation side reactions and storage instability in iterative synthesis.
Carboxylic Acid vs. Des-Carboxy Analog
Absence of C2-COOH removes orthogonal derivatization site, blocking sequential amidation/cross-coupling workflows.

Quantitative Differentiation Against Closest Azaindole Analogs


5-Bromo vs. 4-Bromo Regioisomer: Divergent Reactivity and Kinase Pocket Mapping

The 5-bromo substituent on the 7-azaindole scaffold provides a coupling handle positioned at the solvent-exposed region of the ATP-binding pocket in many kinase targets, enabling late-stage diversification without disrupting key hinge-binding interactions. In contrast, the 4-bromo isomer (CAS 1227268-63-4) places the bromine deeper in the binding pocket, constraining accessible chemistry and limiting SAR vector exploration . The target compound (5-bromo) is directly compatible with Pd-catalyzed decarboxylative Suzuki coupling at the 2-carboxylic acid position, enabling simultaneous or sequential functionalization at C2 and C5, whereas the 4-bromo regioisomer undergoes the same decarboxylative coupling but yields products with fundamentally different three-dimensional presentation of substituents [1].

5-Br vs. 4-Br Regioisomer
Head-to-head
5-Br maps to solvent-exposed kinase pocket region, enabling late-stage SAR without disrupting hinge binding. 4-Br restricts accessible chemistry and orients substituents deeper.
5-Br orientation supports broader solvent-channel SAR exploration in kinase programs.
Both isomers share identical MW (381.20) and formula; regiochemistry alone dictates synthetic utility.
Kinase inhibitor design Cross-coupling reactivity Regioselective functionalization

5-Bromo vs. 5-Iodo Analog: Optimized Reactivity Balance for Cross-Coupling

The 5-bromo substituent offers a balanced reactivity profile for Pd-catalyzed cross-coupling: sufficient oxidative addition activity for efficient Suzuki and Buchwald–Hartwig couplings while minimizing undesired proto-dehalogenation side reactions that can plague iodo analogs under certain conditions. The 5-iodo analog (CAS 1346447-25-3) provides higher intrinsic reactivity but with increased molecular weight (428.20 vs. 381.20 g/mol) and greater susceptibility to light-induced deiodination during storage . The bromo analog also features a lower predicted boiling point (609.0±65.0 °C) compared to the iodo analog (644.0±65.0 °C), reflecting lighter molecular weight and potentially easier purification by distillation where applicable .

5-Br vs. 5-Iodo Reactivity
Data to verify
Bromo analog: MW 381.20, predicted bp 609°C. Iodo analog: MW 428.20, bp 644°C. Br provides balanced oxidative addition with lower proto-dehalogenation risk.
Balanced coupling reactivity and storage stability for iterative synthesis workflows.
Vendor purity specs: Br 98%, Iodo 97-98%; verify batch reactivity under target conditions.
Cross-coupling optimization Halogen leaving group Synthetic building block selection

Carboxylic Acid Handle vs. Des-Carboxy Analog: Enabling Orthogonal Functionalization

The 2-carboxylic acid functionality distinguishes this compound from the simpler des-carboxy analog 5-bromo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine (CAS 1001070-33-2). The carboxylic acid provides a second orthogonal derivatization site: amidation at C2 can install polar solubilizing groups, salt forms, or biotin/fluorophore tags while leaving the C5-bromine available for subsequent cross-coupling. The des-carboxy analog lacks this handle and must rely on alternative, often less efficient, C2 functionalization strategies [1]. The carboxylic acid also serves as a substrate for Pd-catalyzed decarboxylative Suzuki coupling, a transformation demonstrated by Suresh et al. (2013) that enables direct C2-arylation without pre-functionalization, a reactivity mode inaccessible to the des-carboxy analog [2].

COOH vs. Des-Carboxy
Head-to-head
Target: C2-COOH enables amidation and decarboxylative Suzuki coupling. Des-COOH (CAS 1001070-33-2) lacks second handle, precluding orthogonal C2/C5 elaboration.
Orthogonal C2/C5 functionalization supports fragment-to-lead chemistry.
pKa ~3.05 permits salt formation; HBD +1, HBA +2 vs. des-COOH.
Fragment-based drug discovery Amide coupling Orthogonal protection strategy

Predicted Physicochemical Property Differentiation Across the Azaindole Series

Computed physicochemical properties provide a basis for distinguishing the target compound from its closest analogs in terms of drug-likeness parameters relevant to early discovery decisions. The target compound (5-Br-2-COOH) exhibits XLogP3-AA = 3, indicating moderate lipophilicity consistent with oral bioavailability guidelines. The des-bromo analog (CAS 189089-90-5, no halogen) shows a similar LogP (~3.05) but lacks the bromine handle for cross-coupling diversification. The 4-bromo isomer is isomeric and therefore shares identical computed bulk properties (MW, LogP, H-bond counts) but differs in the spatial orientation of the bromine substituent with respect to the pyridine nitrogen of the azaindole core, which alters the electronic environment at the reactive center. The predicted pKa of 3.05±0.30 for the target compound's carboxylic acid group enables salt formation under physiological conditions, a property absent in the des-carboxy analog [1].

Computed ADME Profile
Class-level
XLogP3 = 3; HBD = 1; HBA = 5; Rotatable bonds = 3; pKa = 3.05±0.30; density 1.76 g/cm³; bp 609°C.
Moderate lipophilicity and H-bond profile suitable for fragment growing while maintaining lead-like properties.
Computed values; experimental verification recommended for decision-making.
ADME prediction Physicochemical profiling Lead optimization

Commercial Availability and Purity Benchmarking Against Comparator Building Blocks

The target compound is available through the Sigma-Aldrich AldrichCPR collection, a curated set of unique chemicals provided to early discovery researchers, with documented 98% purity specification from multiple vendors including Aladdin Scientific and Bidepharm . In comparison, the 4-bromo isomer is available at similar purity (98%) but from fewer suppliers, and the des-carboxy analog has a wider purity range (95-98%) depending on supplier, with Santa Cruz Biotechnology listing it at a premium price point ($338/100 mg) reflecting more limited commercial availability . The target compound's availability from Sigma-Aldrich (AldrichCPR), Aladdin, Bidepharm, MolCore, and CymitQuimica ensures multi-source procurement redundancy, which is critical for long-term medicinal chemistry programs where single-supplier dependency introduces supply chain risk .

Commercial Availability
Data to verify
Purity ≥98% from ≥5 suppliers (Sigma-Aldrich CPR, Aladdin, Bidepharm, MolCore, CymitQuimica).
Multi-source availability reduces procurement lead time and single-supplier risk.
Verify batch-specific COA for current purity and identity.
Chemical procurement Quality specification Supply chain reliability

Recommended Application Scenarios Based on Verified Differentiation


Kinase Inhibitor Fragment Growing via Sequential C2-Amidation and C5-Suzuki Diversification

In fragment-based drug discovery targeting kinases, the compound serves as an advanced intermediate that enables a two-step orthogonal elaboration workflow . Step 1: Amidation of the C2-carboxylic acid (pKa ~3.05) with amine-containing solubilizing groups, salt forms, or biotin tags under standard coupling conditions (EDC/HOBt or HATU). Step 2: Pd-catalyzed Suzuki–Miyaura cross-coupling at C5-Br to install aryl or heteroaryl substituents that explore the solvent-exposed channel of the ATP-binding pocket. This sequential strategy is not feasible with the des-carboxy analog (CAS 1001070-33-2) and is spatially distinct from the 4-bromo isomer (CAS 1227268-63-4), which directs the C4 substituent into a different region of the binding pocket [1].

Decarboxylative C2-Arylation Using the Carboxylic Acid as a Traceless Directing Group

The carboxylic acid at C2 is not merely a polar handle but a substrate for Pd-catalyzed decarboxylative Suzuki coupling, as demonstrated by Suresh et al. (2013) [1]. Under optimized conditions (Pd catalyst, Ag2CO3, arylboronic acid), the carboxylic acid undergoes decarboxylation to generate a C2-aryl bond directly, eliminating the need for pre-functionalization at that position. The C5-Br remains intact during this transformation, allowing subsequent diversification. This reactivity mode is unique to the 2-carboxylic acid-containing azaindoles and is not accessible to the des-carboxy analog.

Targeted Covalent Inhibitor Design via Installation of Electrophilic Warheads

For targeted covalent inhibitor programs, the C5-bromine can be converted via Pd-catalyzed amination (Buchwald–Hartwig) or borylation/Suzuki sequence to install acrylamide, vinyl sulfonamide, or other electrophilic warheads at a position predicted to orient toward a non-catalytic cysteine in certain kinases (e.g., BTK, EGFR, or JAK family members). The bromo substituent provides sufficient reactivity for efficient coupling while the N1-phenylsulfonyl group remains intact as a protecting group that can be removed post-coupling to reveal the free N1-H for additional derivatization or hydrogen-bonding interactions with the kinase hinge region .

Biophysical Probe Synthesis Using Dual Orthogonal Handles for Dual Tagging

The combination of C2-COOH and C5-Br provides two fully orthogonal functionalization sites on a single azaindole scaffold. This enables construction of biophysical probes where the C2 position is used to attach a fluorophore (e.g., via amidation with amino-functionalized fluorescein or BODIPY) and the C5 position is used to install an affinity tag (e.g., biotin via Suzuki coupling with biotinyl-phenylboronic acid). This dual-tagging strategy is not possible with either the des-carboxy or the des-bromo analog, making this compound uniquely suited for chemical biology probe development [1].

Application
Selection Property
Validation Focus
Kinase fragment growing via sequential C2/C5 elaboration
Orthogonal C2-COOH / C5-Br handles
Amidation efficiency; Suzuki coupling at C5 after C2 derivatization
Decarboxylative C2-arylation
Traceless carboxylic acid directing group
Decarboxylative Suzuki coupling yield and compatibility with C5-Br
Covalent inhibitor warhead installation
C5-Br for Pd-catalyzed amination/borylation
Buchwald–Hartwig or borylation/Suzuki sequence to install electrophiles
Biophysical probe synthesis
Dual orthogonal tagging capability
Fluorophore at C2, affinity tag at C5 without cross-reactivity
Quote Request

Request a Quote for 5-Bromo-1-(phenylsulfonyl)-1H-pyrrolo-[2,3-b]pyridine-2-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.